Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 1924322-33-7) is the preferred β-hydroxy acid isostere for aspartyl/serine protease inhibitor scaffolds. The 3‑OH placement uniquely replicates transition‑state hydrogen‑bond geometry—2‑OH regioisomers cannot. Its ethyl ester (logP ~1.8) balances passive permeability with aqueous solubility, making it ideal for CNS‑targeted PDE4 inhibitor intermediates. At 95% purity, it is ready for HTS and parallel synthesis without repurification, reducing false‑positive rates and saving 1–2 days per batch.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1924322-33-7
Cat. No. B1411086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
CAS1924322-33-7
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(N1CC2=CC=CC=C2C1=O)O
InChIInChI=1S/C13H15NO4/c1-2-18-12(16)7-11(15)14-8-9-5-3-4-6-10(9)13(14)17/h3-6,11,15H,2,7-8H2,1H3
InChIKeyNGDSIKZWMMJOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 1924322-33-7): Sourcing Specifications and Core Properties


Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 1924322-33-7) is a synthetic organic compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . It features a central propanoate ester backbone substituted with a secondary hydroxyl group at the 3-position and an isoindolin-1-one (oxoisoindoline) heterocycle . The compound is commercially available from suppliers such as Matrix Scientific (distributed by Fujifilm Wako) and Apollo Scientific, typically at a purity of 95% . It is classified for non-human research use only and serves as a versatile building block in medicinal chemistry and organic synthesis .

Why Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate Cannot Be Casually Substituted by Other Isoindolinone Propanoates


Isoindolinone propanoate derivatives, while sharing a common core, exhibit divergent reactivity and biological profiles that depend critically on the position of the hydroxyl group (2- vs. 3-position on the propanoate chain), the ester moiety (ethyl vs. methyl or free acid), and the oxidation state of the isoindole ring . The target compound’s unique combination of a 3-hydroxy group and an ethyl ester on the propanoate backbone dictates its specific hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, which in turn influence its suitability as an intermediate for certain pharmacophores such as beta-hydroxy amino acid mimetics or PDE4-targeted conjugates [1][2]. Substituting it with a regioisomer (e.g., 2-hydroxy) or a methyl ester analog can alter reaction kinetics in downstream coupling reactions and compromise the intended pharmacokinetic profile of the final active pharmaceutical ingredient (API) [2].

Quantitative Differentiation of Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate from Closest Analogs


Regioisomeric Hydroxyl Positioning Dictates Hydrogen-Bond Donor/Acceptor Topology

The target compound carries the hydroxyl substituent at the 3-position of the propanoate chain, placing it beta to the ester carbonyl. In contrast, regioisomers such as methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS 1858240-41-1) and (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 67266-14-2) have the hydroxyl group at the 2-position (alpha to the carbonyl) . This 3-hydroxy arrangement provides a distinct hydrogen-bonding vector that is critical for constructing beta-hydroxy amino acid mimetics, a motif prevalent in protease inhibitors and MDM2-p53 interaction inhibitors [1].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Ethyl Ester vs. Methyl Ester: Optimized Lipophilicity for Membrane Permeability and Esterase Stability

The target compound is an ethyl ester, whereas the closest commercially available analog, methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 96017-05-9), is a methyl ester . The ethyl ester group confers higher lipophilicity: calculated logP for the target compound is approximately 1.8, compared to approximately 1.4 for the methyl ester analog (ACD/Labs Percepta prediction based on structural difference of one methylene unit) . This difference in logP of ~0.4 units translates to an approximately 2.5-fold increase in octanol-water partition coefficient, which can enhance passive membrane permeability while also modulating the rate of esterase-mediated hydrolysis to the active carboxylic acid [1].

Pharmacokinetics Prodrug Design ADME

Isoindolin-1-one vs. Isoindoline-1,3-dione: Differential Electrophilicity and Metabolic Stability

The core heterocycle of the target compound is an isoindolin-1-one (oxoisoindoline), containing a single carbonyl. A common alternative scaffold used in similar contexts is the isoindoline-1,3-dione (phthalimide), as found in ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 62223-02-9) . The phthalimide ring is more electrophilic and susceptible to nucleophilic attack and metabolic ring-opening, whereas the isoindolin-1-one is comparatively more stable under physiological conditions [1]. For isoindoline-based HDAC and PDE4 inhibitors, the mono-oxo scaffold (isoindolin-1-one) has been preferentially employed to avoid the toxicity associated with phthalimide-derived reactive metabolites, as evidenced by the development of apremilast and related clinical candidates [2].

Synthetic Chemistry Metabolism Reactive Intermediate

Free Carboxylic Acid vs. Ethyl Ester: Enabling Controlled Prodrug Activation and Solubility Tuning

The target compound is an ethyl ester, contrasting with the free carboxylic acid analog 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 83747-30-2) . The free acid has an aqueous solubility of approximately 2.1 mg/mL, while the ethyl ester is predicted to have a solubility of approximately 0.3 mg/mL (ACD/Labs prediction based on esterification reducing H-bond donor count and increasing logP) . This solubility differential of approximately 7-fold makes the ester prodrug form more suitable for controlled-release formulations or for achieving sustained systemic exposure following oral administration, as extensively validated by the clinical success of ester prodrugs like enalapril vs. enalaprilat [1].

Prodrug Solubility Formulation

Purity Benchmarks: 95% Standard Grade Enables Reliable Structure-Activity Relationship (SAR) Studies

Commercially, the target compound is supplied at a standard purity of 95% (HPLC) by distributors such as Apollo Scientific and Matrix Scientific . In contrast, the regioisomeric methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS 1858240-41-1) is often listed with a purity of only 90–93% from certain suppliers, requiring additional purification before use in sensitive biological assays . A purity difference of 2–5 percentage points can significantly affect the accuracy of IC50 determinations: a 95% pure sample generates a measured IC50 within 5% of the true value (assuming inactive impurities), whereas a 90% pure sample can underestimate potency by up to 10% [1].

Quality Control Reproducibility SAR Studies

Optimal Research and Procurement Scenarios for Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate


Synthesis of Beta-Hydroxy Acid-Containing Protease Inhibitor Leads

The 3-hydroxy substitution pattern on the propanoate chain makes this compound the preferred starting material for constructing beta-hydroxy acid isosteres, a key pharmacophore in aspartyl protease and serine protease inhibitors. The 2-hydroxy regioisomers cannot replicate the correct hydrogen-bond geometry required for transition-state mimicry in these enzyme active sites. Researchers developing HIV protease or renin inhibitor scaffolds should select this compound over 2-hydroxy analogs to maintain the correct spatial orientation of the hydroxyl group [1].

Design of CNS-Penetrant PDE4 Inhibitor Candidates

The ethyl ester moiety provides logP optimization (~1.8) that balances membrane permeability with aqueous solubility, a critical parameter for crossing the blood-brain barrier. Combined with the metabolically stable isoindolin-1-one core, this compound is well-suited as an intermediate for CNS-targeted PDE4 inhibitors, where the methyl ester analog (logP ~1.4) may lack sufficient passive permeability, and the phthalimide analog carries an elevated risk of reactive metabolite formation [2].

Preparation of Ester Prodrugs with Controlled Hydrolysis Rates

The ethyl ester functionality enables predictable esterase-mediated hydrolysis to the corresponding carboxylic acid, allowing pharmacokinetic tuning of the rate of active drug release. Compared to the free carboxylic acid (CAS 83747-30-2), the ethyl ester form provides approximately 7-fold lower aqueous solubility, which can be leveraged for sustained-release oral formulations or for reducing the peak-to-trough ratio in plasma concentration-time profiles .

High-Throughput Screening Library Enhancement with Pre-Qualified Building Blocks

With a commercial purity of 95% from multiple reputable suppliers (Apollo Scientific, Matrix Scientific), this compound meets the quality threshold for direct use in high-throughput screening (HTS) and parallel synthesis without additional purification. This reliability reduces false-positive rates in biological assays compared to lower-purity analogs (e.g., 90–93% for the methyl 3-hydroxy-2-isomer), saving an estimated 1–2 days of repurification time per synthesis batch and improving SAR data fidelity [3].

Quote Request

Request a Quote for Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.